molecular formula C9H17N3 B11733313 1-(propan-2-yl)-N-propyl-1H-pyrazol-5-amine

1-(propan-2-yl)-N-propyl-1H-pyrazol-5-amine

Cat. No.: B11733313
M. Wt: 167.25 g/mol
InChI Key: GJXJSJFPNJOWBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Propan-2-yl)-N-propyl-1H-pyrazol-5-amine is a heterocyclic organic compound featuring a pyrazole ring substituted with propan-2-yl and N-propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(propan-2-yl)-N-propyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of hydrazine derivatives with 1,3-diketones, followed by alkylation with propan-2-yl and N-propyl groups. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and alkylation processes.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions: 1-(Propan-2-yl)-N-propyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring’s hydrogen atoms are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in ethanol under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products Formed:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Alkylated or acylated pyrazole derivatives.

Scientific Research Applications

1-(Propan-2-yl)-N-propyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-N-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, modulating their activity. This interaction can lead to the inhibition or activation of enzymatic pathways, influencing various biological processes.

Comparison with Similar Compounds

    1-(Propan-2-yl)-N-methyl-1H-pyrazol-5-amine: Similar structure but with a methyl group instead of a propyl group.

    1-(Propan-2-yl)-N-ethyl-1H-pyrazol-5-amine: Similar structure but with an ethyl group instead of a propyl group.

    1-(Propan-2-yl)-N-butyl-1H-pyrazol-5-amine: Similar structure but with a butyl group instead of a propyl group.

Uniqueness: 1-(Propan-2-yl)-N-propyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both propan-2-yl and N-propyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved efficacy in certain applications.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

2-propan-2-yl-N-propylpyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-4-6-10-9-5-7-11-12(9)8(2)3/h5,7-8,10H,4,6H2,1-3H3

InChI Key

GJXJSJFPNJOWBZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=NN1C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.